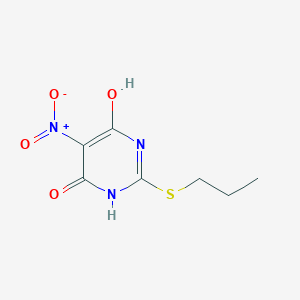

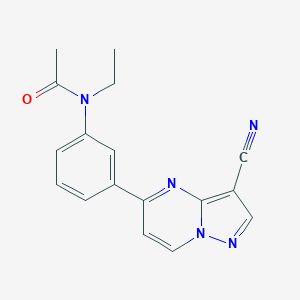

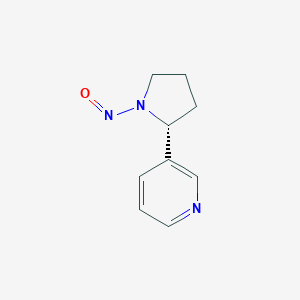

![molecular formula C21H48O3Si2 B044287 1,3-双[三(丙-2-基)甲硅烷基氧基]丙-2-醇 CAS No. 98264-26-7](/img/structure/B44287.png)

1,3-双[三(丙-2-基)甲硅烷基氧基]丙-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar silyl-containing compounds involves strategic functionalization and protection of the hydroxyl groups to enable further chemical transformations. One approach might include the use of silylation reactions to introduce the tri(propan-2-yl)silyloxy groups, leveraging the reactivity of the hydroxyl group of propan-2-ol with silyl chlorides in the presence of a base. This method is commonly employed for the synthesis of compounds with silyloxy functionalities, providing a route to various derivatives through selective deprotection and further functionalization steps.

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography and computational studies, are essential for understanding the arrangement of atoms within a compound. The crystal structure of related bis-triazolyl derivatives showcases intermolecular interactions that define their solid-state arrangement, which might be comparable to the subject compound in terms of hydrogen bonding patterns and molecular geometry (Zambrano-Huerta et al., 2020).

Chemical Reactions and Properties

Silyl ethers like "1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol" participate in a range of chemical reactions, primarily serving as protective groups for alcohols. They can undergo desilylation under acidic or fluoride ion conditions, revealing the alcohol functionality for further chemical transformations. This reversible protection and deprotection strategy is crucial for synthesizing complex organic molecules, facilitating multistep synthesis routes by protecting sensitive hydroxyl groups during reaction sequences.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. For silyl ether derivatives, these properties are often determined by the size and nature of the silyl groups and the backbone of the molecule. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal stability and phase transitions of these compounds.

Chemical Properties Analysis

The chemical properties of "1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol" are significantly impacted by the silyloxy groups. These groups not only protect the alcohol functionalities but also impart a certain degree of hydrophobicity, affecting the compound's reactivity and interaction with various solvents and reagents. Studies on similar compounds highlight the role of silyloxy groups in modulating the electronic environment of the molecule, influencing its reactivity in nucleophilic and electrophilic reactions.

References

科学研究应用

抗真菌化合物

- 合成了一系列新型的 1,3-双-(1,2,3-三唑-1-基)-丙-2-醇衍生物,并评估了它们的抗真菌特性。这些化合物对念珠菌属菌株显示出高活性,并且在卤虫生物测定中显示出低毒性。他们的分子对接研究表明与真菌固醇生物合成中的关键酶 14-α 脱甲基酶 (CYP51) 中存在的 HEME 基团有良好的结合亲和力,表明它们的抗真菌活性的机制 (Zambrano-Huerta et al., 2019).

结构和理论研究

- 对 1,3-双-(1,2,3-三唑-1-基)-丙-2-醇衍生物进行了结构和理论研究。这些化合物的晶体结构显示出氢键和 C-H•••N 相互作用,形成对它们的固态行为至关重要的无限链。这些相互作用通过密度泛函理论 (DFT) 和固态研究得到证实 (Zambrano-Huerta et al., 2020).

粘合剂聚合物

- 合成了 1,3-双(甲基丙烯酰胺)丙-2-基二氢磷酸,它是 1,3-双(甲基丙烯酰胺)-2-羟基丙烷的衍生物,并用作粘合剂聚合物的单体。该单体显示出良好的溶解性、水解稳定性和无毒性,在牙科粘合剂中具有潜在应用 (Moszner et al., 2006).

成玻璃单体和聚合物

- 合成了基于 1,3-双(咔唑-9-基)丙-2-醇的成玻璃单体,并用于光聚合。这些化合物显示出有希望的光学、光物理、电化学和热学性质,表明在光电器件中具有潜在应用 (Andrikaityte et al., 2012).

席夫碱衍生物

- 合成了 1,3-双[(E)-(4-二甲氨基苄亚胺)氨基]丙-2-醇的席夫碱衍生物并对其进行了表征。这些衍生物通过氢键形成聚合骨架,其平衡结构和电子性质使用 DFT 进行了研究 (Khalid et al., 2018).

属性

IUPAC Name |

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H48O3Si2/c1-15(2)25(16(3)4,17(5)6)23-13-21(22)14-24-26(18(7)8,19(9)10)20(11)12/h15-22H,13-14H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWCRMADSGPACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H48O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

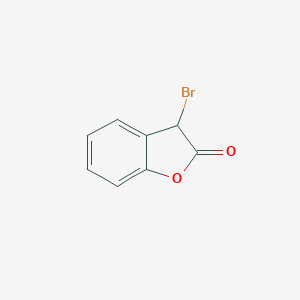

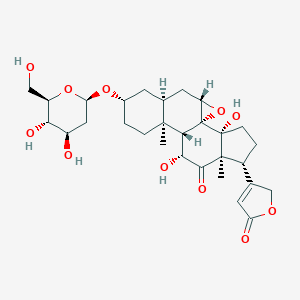

![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)

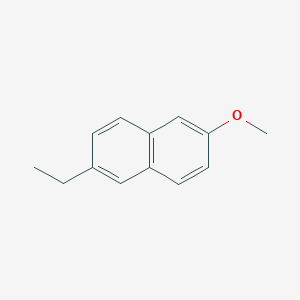

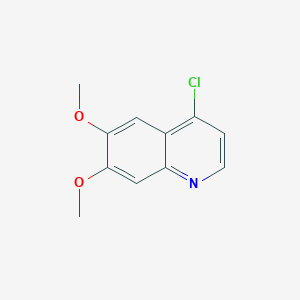

![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)

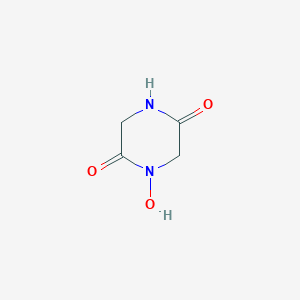

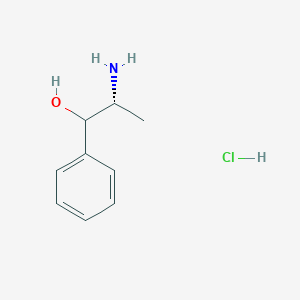

![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)